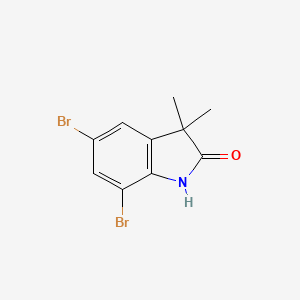
5,7-二溴-3,3-二甲基吲哚-2-酮
描述
5,7-Dibromo-3,3-dimethylindolin-2-one is a useful research compound. Its molecular formula is C10H9Br2NO and its molecular weight is 318.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dibromo-3,3-dimethylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dibromo-3,3-dimethylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
5,7-二溴-3,3-二甲基吲哚-2-酮应用综述
药物设计骨架: 由于吲哚-2-酮核心结构,5,7-二溴-3,3-二甲基吲哚-2-酮可以作为设计新药的骨架。吲哚-2-酮表现出多种生物活性,如抗惊厥、镇痛和抗炎特性。
抗病毒活性: 包括吲哚-2-酮变体在内的吲哚衍生物在抗病毒应用中显示出潜力。它们可用于合成针对各种病毒感染的化合物 .
抗癌剂: 吲哚-2-酮核心在激酶抑制剂的开发中具有重要意义,激酶抑制剂由于在肿瘤发生和转移调节中的作用而在癌症治疗中至关重要 .
抗炎剂: 吲哚-2-酮衍生物已被评估其抗炎活性,包括使用小鼠巨噬细胞抑制一氧化氮和细胞因子的产生 .
抗菌剂: 合成并测试了具有亚芳基化基序的新型吲哚-2-酮,以评估其不同的生物活性,包括抗菌特性 .
神经保护剂: 吲哚-2-酮衍生物已被设计为乙酰胆碱酯酶 (AChE) 抑制剂,临床上用于阿尔茨海默病等疾病的神经保护作用 .
作用机制
Target of Action
Biochemical Pathways
Indolin-2-ones, however, are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This suggests that the compound could potentially interact with multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化分析
Biochemical Properties
5,7-Dibromo-3,3-dimethylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes .
Cellular Effects
The effects of 5,7-Dibromo-3,3-dimethylindolin-2-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 5,7-Dibromo-3,3-dimethylindolin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5,7-Dibromo-3,3-dimethylindolin-2-one in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 5,7-Dibromo-3,3-dimethylindolin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5,7-Dibromo-3,3-dimethylindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s influence on metabolic pathways can lead to changes in cellular energy production and utilization, impacting various physiological processes .
Transport and Distribution
The transport and distribution of 5,7-Dibromo-3,3-dimethylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
5,7-Dibromo-3,3-dimethylindolin-2-one is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its effects on cellular processes
属性
IUPAC Name |
5,7-dibromo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOOYJHLGGINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675144 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872271-71-1 | |
| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


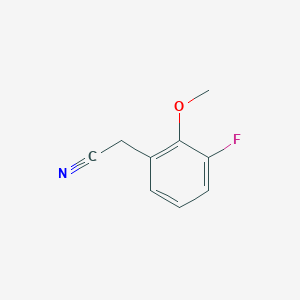

![6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393407.png)
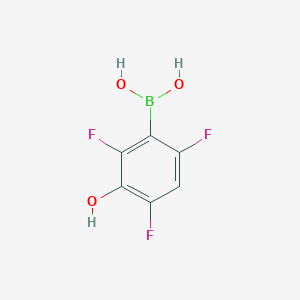

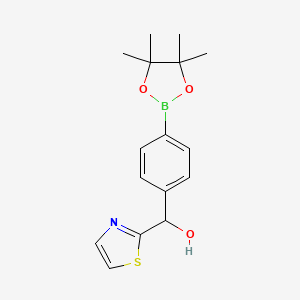


![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
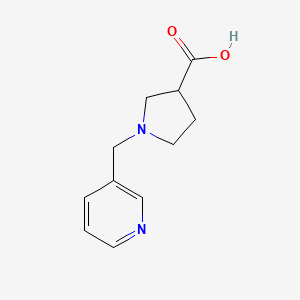

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
